N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-20-10-13(17(19-20)22-2)16(21)18-7-3-4-8-23-12-5-6-14-15(9-12)25-11-24-14/h5-6,9-10H,7-8,11H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIGGBBABRQWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC#CCOC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have shown antitumor activities against various cell lines, suggesting potential targets within cancer pathways.
Mode of Action
Related compounds have been shown to induce apoptosis and cause cell cycle arrests in cancer cell lines, indicating a possible interaction with proteins involved in cell cycle regulation and apoptosis.
Biochemical Pathways
Given its potential antitumor activity, it may impact pathways related to cell proliferation, apoptosis, and DNA repair.
Result of Action
, related compounds have demonstrated potent growth inhibition properties with IC50 values generally below 5 μM against various human cancer cells lines. This suggests that the compound may have a similar cytotoxic effect.
Biochemical Analysis
Biochemical Properties
It is known that this compound interacts with various enzymes, proteins, and other biomolecules
Cellular Effects
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has been shown to have significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may have effects on metabolic flux or metabolite levels.
Biological Activity
N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential therapeutic applications. Its unique structural features, including a benzo[d][1,3]dioxole moiety and a pyrazole core, suggest diverse biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, potential therapeutic effects, and relevant case studies.
Structural Formula
The chemical structure of this compound can be represented as follows:
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C17H17N3O5 |
| Molecular Weight | 343.33 g/mol |
| CAS Number | 1448051-13-5 |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. The benzo[d][1,3]dioxole moiety enhances its interaction with aromatic residues in proteins, while the pyrazole ring may modulate enzymatic activity through competitive inhibition or allosteric modulation .
Anti-inflammatory Activity
Research indicates that compounds with similar structural motifs exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives containing the pyrazole structure can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of inflammatory mediators such as prostaglandins . In vitro assays demonstrated that this compound significantly decreased the levels of interleukin-1 beta (IL-1β), a key pro-inflammatory cytokine .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of signaling pathways associated with cell survival and death .
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study, this compound was administered to animal models exhibiting acute inflammation. The results indicated a significant reduction in edema and inflammatory markers compared to control groups treated with standard anti-inflammatory drugs such as diclofenac .
Case Study 2: Cancer Cell Line Evaluation
A series of experiments conducted on breast cancer cell lines revealed that the compound inhibited cell growth at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells after treatment, suggesting that the compound effectively triggers programmed cell death pathways in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with four structurally related molecules, focusing on structural features, physicochemical properties, and synthetic methodologies.
Table 1: Structural and Functional Comparison of Key Compounds
Structural and Functional Insights
Core Heterocycle Variations: The target compound and compound 3a share a pyrazole-4-carboxamide core but differ in substituents. While 3a has electron-withdrawing groups (chloro, cyano) that may enhance electrophilic reactivity, the target compound’s 3-methoxy and benzo[d][1,3]dioxol groups could improve lipophilicity and metabolic stability . Compound 74 replaces pyrazole with a thiazole ring, which may alter hydrogen-bonding interactions and bioavailability due to sulfur’s polarizability .
In contrast, compound 74 uses a cyclopropane ring, which imposes torsional strain but may enhance binding affinity through van der Waals interactions . The benzo[d][1,3]dioxol moiety is conserved in the target compound, 74, and 6, suggesting a shared role in π-π stacking or CYP450 inhibition .
Synthetic Yields and Purification :
- Compound 3a and its analogs (e.g., 3d , 71% yield) were synthesized via EDCI/HOBt-mediated coupling, achieving moderate-to-high yields after recrystallization . In contrast, compound 74 was obtained in lower yield (20%), likely due to steric hindrance from the cyclopropane group during coupling .
Pharmacological and Biochemical Considerations
- Metabolic Stability : The benzo[d][1,3]dioxol group in the target compound may reduce oxidative metabolism compared to compound 6 , which lacks this moiety .
Q & A
Basic: What are the recommended synthetic routes and characterization methods for this compound?
Methodological Answer:
The synthesis typically involves multi-step reactions starting with a 1,5-diarylpyrazole core template. A key intermediate is formed by condensing a benzo[d][1,3]dioxol-5-yloxy-substituted alkyne with a pyrazole-carboxamide precursor. For example, similar compounds (e.g., benzo[d][1,3]dioxol-5-yl pyrazole derivatives) are synthesized via refluxing substituted aldehydes with hydrazides in ethanol, followed by crystallization for purification .
Characterization Steps:
- IR Spectroscopy: Confirm functional groups (e.g., C=O at ~1650 cm⁻¹, NH stretches).
- NMR (¹H/¹³C): Assign protons and carbons, e.g., methoxy groups (~δ 3.8 ppm in ¹H NMR), aromatic signals from the benzodioxole moiety .
- Mass Spectrometry (MS): Verify molecular ion peaks and fragmentation patterns.
- Melting Point Analysis: Purity assessment (e.g., melting points ranging 176–228°C for related compounds) .
Basic: How can initial biological activity be assessed for this compound?
Methodological Answer:
Anticonvulsant or neuroactivity screening is common for benzodioxole-pyrazole hybrids. Standard protocols include:
- In Vivo Models: Maximal electroshock (MES) or pentylenetetrazole (PTZ)-induced seizures in rodents, comparing latency and mortality rates .
- Enzyme Assays: Testing inhibition of targets like GABA transaminase or sodium channels via fluorometric/colorimetric assays.
- Dose-Response Curves: Establish ED₅₀/IC₅₀ values using logarithmic concentration ranges.
Advanced: What computational strategies (e.g., DFT, molecular docking) are used to study its mechanism?
Methodological Answer:
- Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311G(d,p) level to calculate electronic properties (HOMO-LUMO gaps, dipole moments) and predict spectral data (NMR/IR) for comparison with experimental results .
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., GABA receptors). Key parameters include binding energy (ΔG ≤ -7 kcal/mol) and hydrogen-bond interactions with active-site residues .
- MD Simulations: Validate stability of ligand-receptor complexes over 100 ns trajectories.
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
Core Modifications: Vary substituents on the benzodioxole (e.g., nitro, amino groups) and pyrazole (e.g., tert-butyl, methoxy) to assess impact on bioactivity .
Bioisosteric Replacement: Substitute the but-2-yn-1-yl linker with ester or amide groups to alter pharmacokinetics.
In Vitro Screening: Test analogs against disease-specific cell lines (e.g., neuroblastoma for anticonvulsant activity).
Data Analysis: Use clustering algorithms (e.g., PCA) to correlate structural features with activity trends.
Advanced: How to resolve contradictions in spectral or crystallographic data?
Methodological Answer:
- 2D NMR (COSY, HSQC): Resolve overlapping signals in crowded regions (e.g., aromatic protons) .
- X-ray Crystallography: Compare experimental bond lengths/angles with DFT-optimized structures to validate geometry .
- Dynamic NMR: Analyze temperature-dependent spectra for conformational flexibility.
- Computational Validation: Predict chemical shifts using software (e.g., ACD/Labs) and cross-reference with observed data .
Advanced: How to optimize reaction conditions using experimental design (DoE)?
Methodological Answer:
- Factor Screening: Identify critical variables (e.g., temperature, solvent ratio, catalyst loading) via Plackett-Burman design.
- Response Surface Methodology (RSM): Use Central Composite Design to model interactions (e.g., reflux time vs. yield) and predict optimal conditions .
- Flow Chemistry: Implement continuous-flow systems to enhance reproducibility and scalability (e.g., Omura-Sharma-Swern oxidation for intermediates) .
- Statistical Validation: Confirm robustness with ANOVA (p < 0.05) and residual plots.
Advanced: What strategies mitigate synthetic challenges like low yields or byproducts?
Methodological Answer:
- Catalyst Optimization: Screen palladium or copper catalysts for Sonogashira couplings to improve alkyne linkage efficiency .
- Purification Techniques: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate pure products .
- Byproduct Analysis: Employ LC-MS to identify impurities and adjust stoichiometry/reactant ratios.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
